molecular formula C14H8F3NO4S B072902 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid CAS No. 1545-75-1

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid

Cat. No. B072902
CAS RN: 1545-75-1
M. Wt: 343.28 g/mol
InChI Key: MXLQVAQMSZOUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including nitration, sulfonation, and oxygenation reactions. For instance, 2-nitro-4-methylsulfonyl benzoic acid has been synthesized from 4-methylsulfonyl toluene via nitration and oxygenation, using nitric acid as the oxidizing agent, showcasing a method that might be adaptable for the synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (Jia-bin, 2010).

Molecular Structure Analysis

Crystallographic and spectroscopic characterizations play a crucial role in understanding the molecular structure. For compounds with similar structures, crystallographic studies have shown distinct geometries and steric interactions that influence the overall molecular conformation. For example, 4-nitro-2-(trifluoromethyl)benzoic acid and its isomer were studied for their regiochemistry and steric interactions, which could provide insights into the structural analysis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (Diehl III et al., 2019).

Scientific Research Applications

  • Perovskite Solar Cells

    • Application: The compound could potentially be used in the fabrication of perovskite solar cells . These cells have garnered substantial research interest due to their outstanding performance and excellent efficiency .
    • Method: The compound could be used in band gap engineering, which is crucial for optimizing the efficiency and resilience of perovskite solar cells .
    • Results: While specific results for this compound are not available, perovskite solar cells have shown promising results in lab-scale applications .
  • Protonic Ceramic Electrochemical Cells

    • Application: Similar compounds have been used in the development of protonic ceramic electrochemical cells .
    • Method: These cells are developed using proton-conducting oxide materials . The compound could potentially be used as an electrode material.
    • Results: While specific results for this compound are not available, protonic ceramic electrochemical cells offer a real alternative to conventional cells based on oxygen-conducting electrolytes .
  • Geological Sciences

    • Application: Similar compounds have been used for micro-Fourier Transform Infrared Spectroscopy (micro-FTIR) in geological sciences .
    • Method: Micro-FTIR provides fundamental information on paleoclimate, depositional environment, and the evolution of geological systems .
    • Results: While specific results for this compound are not available, micro-FTIR has proven to be a valuable tool in geological sciences .
  • Hydrogen Mobility

    • Application: Similar compounds could potentially be used in the development of zero-emission hydrogen mobility systems .
    • Method: These systems often involve the use of fuel cells, which could be complemented by a more comprehensive powertrain system .
    • Results: While specific results for this compound are not available, hydrogen mobility systems have shown promising results in real-world applications .
  • Organic Synthesis

    • Application: α-Trifluoromethylstyrene derivatives, which are similar to the compound you mentioned, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
    • Results: While specific results for this compound are not available, α-Trifluoromethylstyrenes have been successfully utilized in organic synthetic chemistry .
  • Electrocatalysis

    • Application: Similar compounds could potentially be used in the development of electrocatalytic systems .
    • Method: These systems often involve the use of metal nitrides, which could be synthesized via a hydrothermal generation of a metal oxide intermediate and subsequent annealing in ammonia .
    • Results: While specific results for this compound are not available, electrocatalytic systems have shown promising results in energy storage applications .

Safety And Hazards

The safety information for “2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO4S/c15-14(16,17)8-5-6-12(10(7-8)18(21)22)23-11-4-2-1-3-9(11)13(19)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLQVAQMSZOUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367076
Record name 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid

CAS RN

1545-75-1
Record name 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.